2-{1-[(tert-Butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid
CAS No.: 1700502-86-8
Cat. No.: VC11688189
Molecular Formula: C11H20N2O4
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
![2-{1-[(tert-Butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid - 1700502-86-8](/images/structure/VC11688189.png)
Specification
CAS No. | 1700502-86-8 |
---|---|
Molecular Formula | C11H20N2O4 |
Molecular Weight | 244.29 g/mol |
IUPAC Name | 2-[3-(methylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Standard InChI | InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-11(7-13,12-4)5-8(14)15/h12H,5-7H2,1-4H3,(H,14,15) |
Standard InChI Key | CDXRUFGPGZUPNB-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)NC |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)NC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-{1-[(tert-butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid (CAS: 1700502-86-8) is a heterocyclic organic compound with the molecular formula C₁₁H₂₀N₂O₄ and a molecular weight of 244.29 g/mol . Its structure comprises:
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A 4-membered azetidine ring substituted with a methylamino group at the 3-position.
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A tert-butoxycarbonyl (Boc) protecting group attached to the azetidine nitrogen.
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An acetic acid moiety linked via an ether bond to the azetidine ring.
Property | Value |
---|---|
CAS Number | 1700502-86-8 |
Molecular Formula | C₁₁H₂₀N₂O₄ |
Molecular Weight | 244.29 g/mol |
IUPAC Name | 2-{1-[(tert-Butoxycarbonyl)-3-(methylamino)azetidin-3-yl]}acetic acid |
Stereochemical Considerations
The compound’s azetidine ring introduces ring strain, influencing its reactivity and conformational flexibility . The Boc group enhances solubility in organic solvents, while the methylamino and carboxylic acid groups enable participation in hydrogen bonding and salt formation .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step organic reactions, as exemplified by analogous azetidine derivatives :
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Boc Protection:
tert-Butyl dicarbonate reacts with 3-(methylamino)azetidine to install the Boc group, yielding 1-(tert-butoxycarbonyl)-3-(methylamino)azetidine. -
Alkylation:
The azetidine intermediate undergoes alkylation with ethyl bromoacetate in the presence of triethylamine (TEA) in dichloromethane (DCM) at room temperature . -
Hydrolysis:
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl, followed by neutralization.
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Boc₂O, DCM, 0°C → RT | 85% |
2 | Ethyl bromoacetate, TEA, DCM, RT, 12 h | 44% |
3 | 2M NaOH, MeOH/H₂O, RT, 2 h | 90% |
Optimization Challenges
Key challenges include minimizing N,N-dialkylation during the alkylation step and ensuring high enantiomeric purity. Using low temperatures (−50°C) and stoichiometric control improves selectivity .
Structural Characterization
Spectroscopic Analysis
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IR Spectroscopy: Peaks at 1728 cm⁻¹ (ester C=O) and 1681 cm⁻¹ (Boc C=O) confirm functional groups .
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¹H NMR (400 MHz, CDCl₃):
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HRMS: [M+H]⁺ calculated for C₁₁H₂₁N₂O₄⁺: 245.1497; found: 245.1495 .
Crystallographic Data
Single-crystal X-ray diffraction reveals a twisted azetidine ring with a dihedral angle of 28° between the Boc and methylamino groups. Hydrogen bonds between the carboxylic acid and Boc carbonyl stabilize the lattice .
Physicochemical Properties
Property | Value |
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Melting Point | 112–115°C (decomposes) |
Solubility | DMSO: >50 mg/mL; H₂O: <1 mg/mL |
LogP (Predicted) | 1.2 |
Stability | Stable under N₂; hygroscopic |
The compound’s hygroscopicity necessitates storage under inert gas . Its solubility profile favors use in polar aprotic solvents like DMF or THF .
Applications in Pharmaceutical Research
Intermediate for Peptide Mimetics
The compound serves as a key building block for:
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TLR Antagonists: Analogous structures inhibit Toll-like receptors, showing promise in autoimmune disease models .
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Protease Inhibitors: The azetidine scaffold mimics peptide transition states, enhancing binding affinity .
Bioconjugation
The carboxylic acid group enables covalent attachment to:
Hazard | Precaution |
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Irritant | Use gloves/eye protection |
Moisture-sensitive | Store under N₂ at −20°C |
Inhalation risk | Use fume hood |
No acute toxicity data is available; treat as a potential health hazard and follow standard laboratory safety protocols .
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